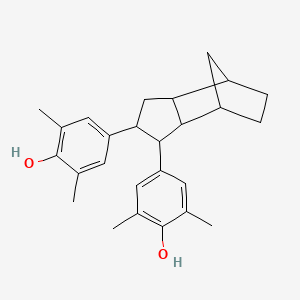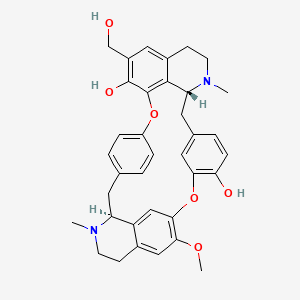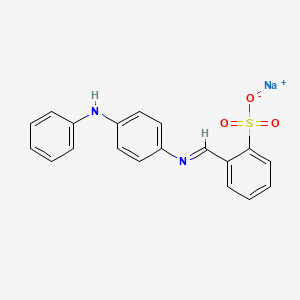
Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 221-633-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is commonly used in military applications, mining, and demolition due to its high energy release upon detonation.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions for each step involve careful control of temperature and the concentration of the nitrating agents to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is typically carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.
Oxidation: Oxidation reactions can further break down the compound into simpler molecules.
Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
Major Products Formed
Reduction: Aminotoluene derivatives.
Oxidation: Simpler organic molecules and carbon dioxide.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
科学研究应用
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: Used as a standard explosive in research to study detonation and explosive properties.
Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene by microorganisms.
Medicine: Limited use in medical research due to its toxicity, but studied for its effects on biological systems.
Industry: Widely used in mining, demolition, and military applications for its explosive properties.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases upon detonation. This decomposition releases a large amount of energy in the form of heat and pressure. The molecular targets and pathways involved in its explosive action include the breaking of chemical bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water vapor.
相似化合物的比较
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced explosive properties, stability, and ease of handling compared to other nitroaromatic compounds. Its stability allows for safe storage and transportation, making it a preferred choice in various applications.
属性
CAS 编号 |
3168-95-4 |
|---|---|
分子式 |
C19H15N2NaO3S |
分子量 |
374.4 g/mol |
IUPAC 名称 |
sodium;2-[(4-anilinophenyl)iminomethyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N2O3S.Na/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17;/h1-14,21H,(H,22,23,24);/q;+1/p-1 |
InChI 键 |
ZXTPVTZFEOEZGG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


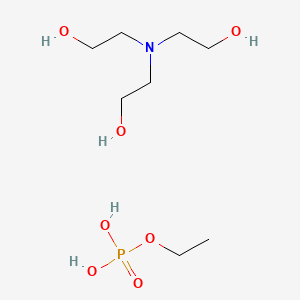
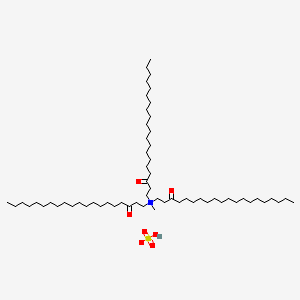
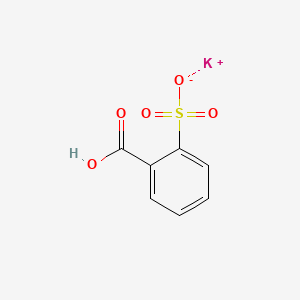

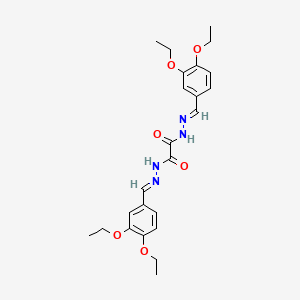
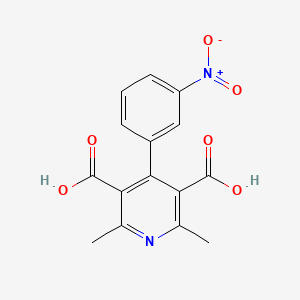

![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
